molecular formula C7H16ClNO3 B13576447 4-(3-Aminopropoxy)butanoicacidhydrochloride

4-(3-Aminopropoxy)butanoicacidhydrochloride

Cat. No.: B13576447
M. Wt: 197.66 g/mol
InChI Key: BFXSZAWLSQTRQM-UHFFFAOYSA-N
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Description

4-(3-Aminopropoxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.6598 . It is known for its unique structure, which includes an aminopropoxy group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropoxy)butanoic acid hydrochloride typically involves the reaction of 4-hydroxybutanoic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Aminopropoxy)butanoic acid hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-Aminopropoxy)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Aminopropoxy)butanoic acid hydrochloride include:

Uniqueness

What sets 4-(3-Aminopropoxy)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

IUPAC Name

4-(3-aminopropoxy)butanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c8-4-2-6-11-5-1-3-7(9)10;/h1-6,8H2,(H,9,10);1H

InChI Key

BFXSZAWLSQTRQM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)COCCCN.Cl

Origin of Product

United States

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